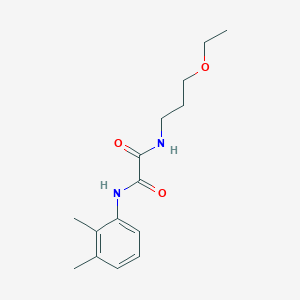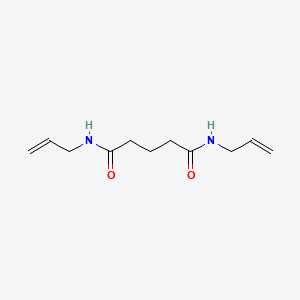![molecular formula C8H13N3O2S2 B4777077 butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B4777077.png)
butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate
Übersicht
Beschreibung
Butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate, also known as butyl thiadiazole, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate thiadiazole is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Butyl thiadiazole has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In addition, butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate thiadiazole has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate thiadiazole is its low toxicity and high selectivity towards specific enzymes and signaling pathways. This makes it an ideal candidate for drug development and other applications. However, one of the limitations of butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate thiadiazole is its low solubility in water, which can affect its bioavailability and effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate thiadiazole. One of the areas of interest is the development of butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate thiadiazole-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate thiadiazole as a plant growth regulator and crop yield enhancer. In addition, there is a need for further research on the mechanism of action and safety profile of butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate thiadiazole. Overall, the potential applications of butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate thiadiazole are vast, and further research is needed to fully realize its potential.
In conclusion, butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate thiadiazole.
Wissenschaftliche Forschungsanwendungen
Butyl thiadiazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate thiadiazole has shown promising results as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. In agriculture, butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate thiadiazole has been shown to enhance plant growth and improve crop yield. In material science, butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate thiadiazole has been used as a precursor for the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2/c1-2-3-4-13-6(12)5-14-8-11-10-7(9)15-8/h2-5H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTKSJFOHXGULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSC1=NN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4776995.png)
![methyl 4-{5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4776999.png)
![2-methoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4777006.png)

![3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4777029.png)

![[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazol-3-yl](phenyl)methanone](/img/structure/B4777034.png)

![5-({[2-(4-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4777044.png)

![N-cyclohexyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4777061.png)
![ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate](/img/structure/B4777069.png)
![1-methyl-9-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine](/img/structure/B4777083.png)
